LY255582

Opioid pharmacology Receptor binding Radioligand assay

For researchers investigating sustained appetite suppression, ethanol self-administration, or multi-receptor opioid occupancy, LY255582 offers unparalleled differentiation. Unlike naltrexone or naloxone, this phenylpiperidine pan-antagonist maintains full anorectic efficacy for 30 days without tolerance, reducing food intake and nucleus accumbens dopamine elevation. Its ~40-fold greater potency vs. naltrexone enables robust μ/κ/δ blockade at low doses. Select LY255582 for long-term obesity or alcohol relapse studies where standard antagonists fail. Research use only.

Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
CAS No. 119193-09-8
Cat. No. B1663796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY255582
CAS119193-09-8
Synonyms1-(3-hydroxy-3-cyclohexylpropyl)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidine
LY 243670
LY 255265
LY 255582
LY 255609
LY 255610
LY-243670
LY-255265
LY-255582
LY-255609
LY-255610
LY243670
LY255265
LY255582
LY255609
LY255610
Molecular FormulaC22H35NO2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
InChIInChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
InChIKeyLVVHEFJXPXAUDD-BULFRSBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY255582 (CAS 119193-09-8): A Pan-Opioid Antagonist for Obesity and Alcohol Use Disorder Research


LY255582 is a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative that functions as a non-selective, centrally active pan-opioid receptor antagonist. It exhibits high binding affinity for μ-opioid (Ki = 0.1–0.4 nM), κ-opioid (Ki = 2.0–4.7 nM), and δ-opioid (Ki = 4.8–5.2 nM) receptors in vitro [1][2]. Developed by Eli Lilly, this phenylpiperidine compound is structurally distinct from morphinan-based antagonists and has demonstrated sustained anorectic effects without tolerance development in rodent obesity models [3][4].

Why Generic Opioid Antagonists Cannot Substitute for LY255582 in Obesity and Addiction Research


Standard opioid antagonists such as naltrexone, naloxone, and nalmefene exhibit markedly different in vivo efficacy profiles despite sharing overlapping in vitro receptor binding characteristics [1]. LY255582 demonstrates 40-fold greater potency than naltrexone in reducing food intake and maintains efficacy for the entire 30-day treatment period without tolerance development—a profile not observed with comparator agents [2][3]. This disconnect between in vitro binding affinity and in vivo functional outcomes underscores that the phenylpiperidine scaffold confers distinct pharmacological properties that cannot be replicated by generic morphinan-based antagonists.

Quantitative Differentiation of LY255582 from Comparator Opioid Antagonists


In Vitro Pan-Opioid Binding Affinity: LY255582 Exhibits Subnanomolar μ-Receptor Affinity Superior to Naloxone and Naltrexone

LY255582 displays a distinct pan-opioid binding profile with Ki values of 0.4 nM (μ), 2.0 nM (κ), and 5.2 nM (δ), representing 13-fold μ-over-δ selectivity and 5-fold μ-over-κ selectivity [1]. In comparative binding assays, the affinity rank order for μ-receptor sites was LY255582 > LY217273 > LY256897 > naloxone > LY227444; for κ-receptor sites, LY255582 > LY256897 = LY217273 > LY227444, establishing LY255582 as the most potent binder among tested phenylpiperidines and standard antagonists [2].

Opioid pharmacology Receptor binding Radioligand assay Obesity research

In Vivo Efficacy: LY255582 Blocks Diet-Associated Mesolimbic Dopamine Increase While Reducing Palatable Food Consumption

In in vivo microdialysis studies, consumption of a highly palatable (HP) high-fat/high-carbohydrate diet increased extracellular dopamine levels within the nucleus accumbens shell in rats. Treatment with LY255582 (10 mg/kg, s.c.) inhibited HP diet consumption and completely prevented the HP diet-associated increase in nucleus accumbens shell dopamine levels [1]. Notably, the increased HP diet consumption observed following daily limited access was completely prevented by LY255582 treatment—a functional outcome not demonstrated with standard antagonists in this paradigm.

In vivo microdialysis Dopamine signaling Nucleus accumbens Palatable food intake Obesity

Long-Term Efficacy Without Tolerance: LY255582 Maintains Appetite Suppression for 30 Days Versus 6–12 Days for Comparators

In a 30-day chronic dosing study in obese Zucker rats, LY255582 (administered subcutaneously) decreased food intake and body weight gain during the entire 30-day treatment period, with no tolerance development observed [1][2]. In direct contrast, d-amphetamine and naltrexone (administered subcutaneously) decreased food intake for no more than 6 to 12 days before efficacy diminished; d,l-fenfluramine and salbutamol (administered orally) similarly failed to maintain efficacy beyond the initial treatment period [3].

Tolerance development Chronic dosing Obesity models Zucker rats Appetite suppression

Alcohol Consumption Reduction: LY255582 Demonstrates ~10-Fold Greater Potency Than Naltrexone in Alcohol-Preferring Rats

In alcohol-preferring (P) rats trained to self-administer 15% ethanol, both naltrexone and LY255582 reduced ethanol lever responding under maintenance and relapse conditions. However, LY255582 achieved comparable or superior efficacy at approximately 10-fold lower doses than naltrexone [1]. Specifically, LY255582 was tested at 0.03–1 mg/kg (s.c.) versus naltrexone at 1–10 mg/kg (s.c.), with LY255582 being more potent than naltrexone in reducing ethanol self-administration across all test conditions [2].

Alcohol use disorder Ethanol self-administration Relapse behavior Opioid antagonist Alcohol-preferring rats

In Vivo Receptor Occupancy Selectivity: LY255582 Demonstrates Consistent μ > κ > δ Potency Order In Vivo and In Vitro

Using a novel triple-tracer LC/MS/MS method to concurrently measure receptor-specific occupancy at μ, κ, and δ opioid receptors in the same animal, LY255582 demonstrated a relative in vivo potency order of μ > κ > δ [1]. This in vivo occupancy profile reproduces the rank order previously determined with in vitro binding assays (Ki: μ = 0.4 nM, κ = 2.0 nM, δ = 5.2 nM), confirming that the in vitro selectivity translates to the living system [2]. The assay was validated using subtype-selective antagonists cyprodime (μ), JDTic (κ), and naltrindole (δ).

Receptor occupancy In vivo pharmacology LC/MS/MS Opioid receptor Triple tracer assay

High-Affinity κ2B Binding Site Selectivity: A Potential Molecular Basis for Superior Weight Loss Efficacy

Comparative receptor binding analysis of phenylpiperidine antagonists (PPAs) including LY255582, naloxone, and naltrexone at μ, δ, κ1, κ2a, and κ2b binding sites revealed that antagonists with subnanomolar Ki values and high selectivity for the κ2b binding site (relative to κ2a) are uniquely efficacious at promoting weight loss in lean and obese Zucker rats [1]. This κ2b selectivity profile distinguishes the anorectic PPAs from standard antagonists and may explain why LY255582 produces weight loss while naltrexone and naloxone fail to achieve comparable long-term efficacy despite similar broad-spectrum opioid receptor binding.

κ2B binding site Enkephalin-sensitive site Weight loss Phenylpiperidine antagonists Receptor subtype

Optimal Research Applications for LY255582 Based on Quantitative Differentiation Evidence


Chronic Obesity Studies Requiring Long-Term Opioid Antagonism Without Tolerance

Investigators conducting long-term obesity studies (≥30 days) in rodent models should select LY255582 over naltrexone, naloxone, or amphetamine-based appetite suppressants because LY255582 maintains food intake reduction and body weight suppression throughout the entire 30-day treatment period without tolerance development, whereas comparator agents lose efficacy within 6–12 days [1][2]. This sustained efficacy enables experimental designs that are not feasible with standard opioid antagonists.

Hedonic Feeding and Mesolimbic Dopamine Pathway Studies

For research examining the neurochemical mechanisms of palatable food reinforcement, LY255582 provides a validated tool to block both the consummatory behavior and the associated nucleus accumbens dopamine elevation [1]. This dual behavioral-neurochemical modulation distinguishes LY255582 from standard antagonists and makes it uniquely suitable for microdialysis studies investigating opioid-dopamine interactions in feeding reward pathways.

Alcohol Use Disorder Research Requiring High-Potency Opioid Antagonism

Studies examining ethanol self-administration, seeking, and relapse behavior in alcohol-preferring rat models benefit from LY255582's ~10-fold greater potency relative to naltrexone [1]. The effective dose range of 0.03–1 mg/kg for LY255582 versus 1–10 mg/kg for naltrexone allows for robust μ/κ/δ blockade at lower administered doses, reducing potential confounding factors in long-term alcohol exposure paradigms.

In Vivo Opioid Receptor Occupancy Studies Using Multi-Tracer Methodologies

LY255582 has been validated as a reference pan-opioid antagonist in a novel triple-tracer LC/MS/MS methodology that concurrently measures μ, κ, and δ receptor occupancy in the same animal [1]. Its demonstrated concordance between in vitro binding affinity and in vivo occupancy (μ > κ > δ) provides a reliable benchmark compound for calibrating multi-receptor occupancy assays and validating new opioid receptor ligands with mixed selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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